molecular formula C6H9ClF3N B6185446 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2624128-69-2

3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B6185446
CAS No.: 2624128-69-2
M. Wt: 187.59 g/mol
InChI Key: QTDLJBZBESDBGO-UHFFFAOYSA-N
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Description

3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a trifluoromethyl group and an amine group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:

  • Halogenation: Introducing a halogen atom to the cyclobutane ring.

  • Nucleophilic substitution: Replacing a halogen atom with a trifluoromethyl group.

  • Amination: Introducing the amine group to the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of specialized reactors, catalysts, and purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: Reducing the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Replacing one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed: The major products formed from these reactions can vary widely, but may include nitro compounds, reduced forms of the original compound, and various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: In the medical field, this compound may be explored for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in the areas of pain management or as an anti-inflammatory agent.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its resistance to degradation and unique chemical reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which 3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound's binding affinity and stability, while the amine group can facilitate interactions with biological targets.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but lacks the methylidene group.

  • 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Similar structure but different positioning of the trifluoromethyl group.

Uniqueness: 3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methylidene group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.

Properties

CAS No.

2624128-69-2

Molecular Formula

C6H9ClF3N

Molecular Weight

187.59 g/mol

IUPAC Name

3-methylidene-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H8F3N.ClH/c1-4-2-5(10,3-4)6(7,8)9;/h1-3,10H2;1H

InChI Key

QTDLJBZBESDBGO-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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